molecular formula C15H18N2O4 B1463833 diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate CAS No. 27663-73-6

diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate

Cat. No. B1463833
CAS RN: 27663-73-6
M. Wt: 290.31 g/mol
InChI Key: OYZUYWXXBYTHKY-UHFFFAOYSA-N
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Description

Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is a chemical compound with the CAS Number: 27663-73-6. It has a molecular weight of 290.32 .


Molecular Structure Analysis

The IUPAC name of this compound is diethyl 2- (1H-pyrrolo [2,3-b]pyridin-3-ylmethyl)malonate . The InChI code is 1S/C15H18N2O4/c1-3-20-14 (18)12 (15 (19)21-4-2)8-10-9-17-13-11 (10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3, (H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, it’s worth noting that compounds with a similar structure, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, so targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H303 and H320 . The precautionary statements are P305+351+338 .

properties

IUPAC Name

diethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-20-14(18)12(15(19)21-4-2)8-10-9-17-13-11(10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZUYWXXBYTHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate
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diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate
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diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate
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diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate
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diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate
Reactant of Route 6
diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate

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